molecular formula C17H21N3O4S B6046972 N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide

Katalognummer: B6046972
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: RJWUGICIXPUGRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to a class of pyrimidinone-based acetamides characterized by a sulfur-linked pyrimidinone core and an arylacetamide moiety. Its molecular formula is C₁₇H₂₁N₃O₄S, with a molecular weight of 363.43 g/mol. Key structural features include:

  • A 4-propyl-6-oxo-1,6-dihydropyrimidin-2-yl group, providing a tautomeric system capable of hydrogen bonding.
  • A 2,4-dimethoxyphenyl substituent on the acetamide nitrogen, contributing electron-donating effects and enhanced solubility.
  • A sulfanyl (-S-) linker between the pyrimidinone and acetamide groups, influencing conformational flexibility and redox stability.

Eigenschaften

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-4-5-11-8-15(21)20-17(18-11)25-10-16(22)19-13-7-6-12(23-2)9-14(13)24-3/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWUGICIXPUGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Molecular Formula

  • Molecular Formula : C17H21N3O4S
  • Molecular Weight : 357.43 g/mol

Structural Features

The compound features a dihydropyrimidine ring which is known for various biological activities, along with a sulfanyl group that may enhance its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10.28
HEPG2 (Liver Cancer)8.107
A549 (Lung Cancer)8.0
Jurkat E6.1 (T-cell Leukemia)10.79

The anticancer activity of this compound is believed to involve:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspases 3, 8, and 9, leading to increased DNA fragmentation and cell cycle arrest at the G1 phase .
  • Inhibition of Kinase Activity : It has been shown to inhibit ERK1/2 kinase activity, which is crucial for cancer cell proliferation .

Structure-Activity Relationship (SAR)

The incorporation of specific substituents in the compound's structure enhances its biological activity:

  • Trifluoromethyl Group : This group has been associated with increased cytotoxicity compared to other substituents .
  • Dihydropyrimidine Ring Modifications : Variations in this ring structure can significantly alter the compound's potency against different cancer types .

Study on Anticancer Activity

A comprehensive study evaluated the cytotoxic effects of various thiadiazole derivatives, including those related to this compound. The findings indicated that these compounds exhibited promising anticancer activity across multiple cell lines with lower toxicity to normal cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Pyrimidinone Ring

2-[(6-Oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylacetamide ()
  • Pyrimidinone substitution: 4-propyl group.
  • Key differences: The absence of methoxy groups reduces solubility (logP increases). Predicted pKa: 8.16 (vs.
N-(2,4-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}sulfanyl)acetamide ()
  • Pyrimidinone substitution: 5-(4-ethylphenylsulfonyl) group.
  • Higher molecular weight (489.56 g/mol) compared to the target compound (363.43 g/mol) .
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
  • Pyrimidinone substitution: 4-methyl group.
  • Acetamide substitution : 2,3-dichlorophenyl.
  • Key differences :
    • Chlorine substituents increase lipophilicity (logP ~3.5) and steric hindrance.
    • Melting point: 230°C , indicating high crystallinity due to halogen interactions .

Variations in Acetamide Substituents

2-[(6-Methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide ()
  • Acetamide substitution : 4-sulfamoylphenyl.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)-acetamide ()
  • Acetamide substitution: 4-phenoxyphenyl.

Data Tables

Table 1: Structural and Physical Properties

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Substituents (Pyrimidinone/Acetamide) Melting Point (°C) Predicted pKa
Target Compound C₁₇H₂₁N₃O₄S 363.43 4-propyl / 2,4-dimethoxyphenyl Not reported ~7.8*
N-Phenyl analogue () C₁₅H₁₇N₃O₂S 303.38 4-propyl / phenyl Not reported 8.16
5-Sulfonyl derivative () C₂₂H₂₃N₃O₆S₂ 489.56 5-(4-ethylphenylsulfonyl) / 2,4-dimethoxyphenyl Not reported ~6.5*
2,3-Dichlorophenyl analogue () C₁₃H₁₁Cl₂N₃O₂S 344.21 4-methyl / 2,3-dichlorophenyl 230 ~7.0*

*Estimated based on substituent effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.